![molecular formula C6H6BrClN4O3 B12905411 2-[(6-Bromo-3-chloro-5-nitropyrazin-2-yl)amino]ethan-1-ol CAS No. 89407-82-9](/img/structure/B12905411.png)
2-[(6-Bromo-3-chloro-5-nitropyrazin-2-yl)amino]ethan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((6-Bromo-3-chloro-5-nitropyrazin-2-yl)amino)ethanol is a chemical compound that belongs to the class of pyrazine derivatives. This compound is characterized by the presence of bromine, chlorine, and nitro functional groups attached to a pyrazine ring, along with an aminoethanol side chain. The unique combination of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various scientific research fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((6-Bromo-3-chloro-5-nitropyrazin-2-yl)amino)ethanol typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:
Nitration: The nitration of 2-chloropyrazine to introduce the nitro group.
Bromination: The bromination of the nitrated product to introduce the bromine atom.
Ethanolamine Addition: The final step involves the reaction of the aminated product with ethanolamine to form the desired compound.
Industrial Production Methods
Industrial production of 2-((6-Bromo-3-chloro-5-nitropyrazin-2-yl)amino)ethanol may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and reaction times to facilitate each step of the synthesis.
化学反応の分析
Types of Reactions
2-((6-Bromo-3-chloro-5-nitropyrazin-2-yl)amino)ethanol can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups in place of bromine or chlorine.
科学的研究の応用
2-((6-Bromo-3-chloro-5-nitropyrazin-2-yl)amino)ethanol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic applications.
Industry: Utilized in the development of new materials or chemical processes.
作用機序
The mechanism of action of 2-((6-Bromo-3-chloro-5-nitropyrazin-2-yl)amino)ethanol involves its interaction with specific molecular targets. The presence of the nitro, bromine, and chlorine groups can influence its binding affinity and reactivity with biological molecules. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects.
類似化合物との比較
Similar Compounds
5-Bromo-2-chloro-3-nitropyridine: Similar in structure but lacks the aminoethanol side chain.
3-Bromo-6-chloroimidazo[1,2-b]pyridazine: Contains similar halogen and nitro groups but has a different core structure.
Uniqueness
2-((6-Bromo-3-chloro-5-nitropyrazin-2-yl)amino)ethanol is unique due to the combination of its functional groups and the presence of the aminoethanol side chain. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.
特性
CAS番号 |
89407-82-9 |
|---|---|
分子式 |
C6H6BrClN4O3 |
分子量 |
297.49 g/mol |
IUPAC名 |
2-[(6-bromo-3-chloro-5-nitropyrazin-2-yl)amino]ethanol |
InChI |
InChI=1S/C6H6BrClN4O3/c7-3-6(12(14)15)11-4(8)5(10-3)9-1-2-13/h13H,1-2H2,(H,9,10) |
InChIキー |
DCZUDXXZBCIMHT-UHFFFAOYSA-N |
正規SMILES |
C(CO)NC1=C(N=C(C(=N1)Br)[N+](=O)[O-])Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


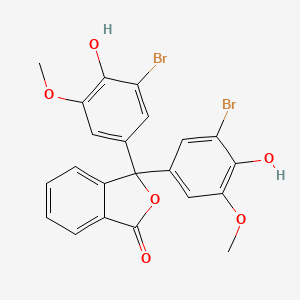
![5-Chloro-N,N-dimethylimidazo[1,2-a]pyrimidin-7-amine](/img/structure/B12905342.png)
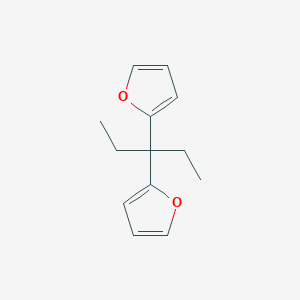
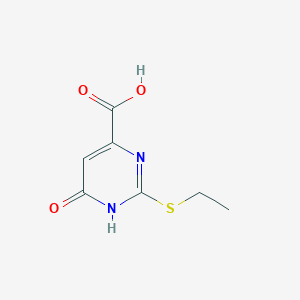

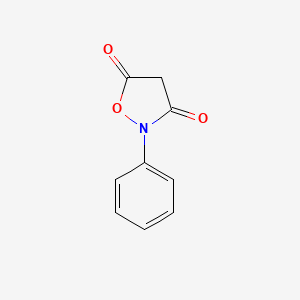
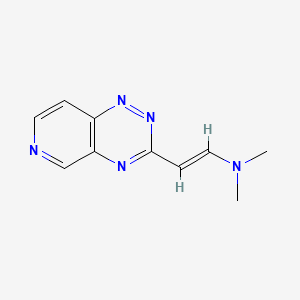
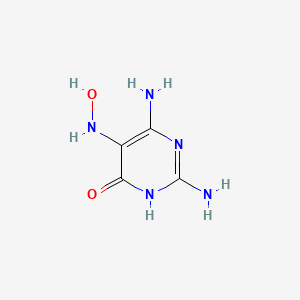
![5-[(2-Amino-5-nitrophenyl)sulfanyl]-4-chloropyridazin-3(2H)-one](/img/structure/B12905377.png)
![Propanenitrile, 3-[[2-[[2-[(2-aminoethyl)amino]ethyl]amino]ethyl]amino]-](/img/structure/B12905382.png)
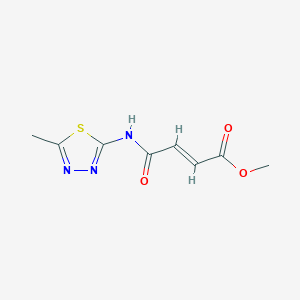
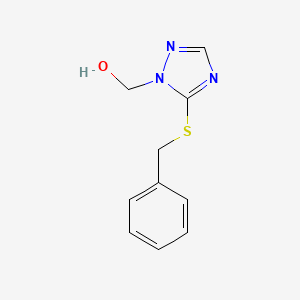
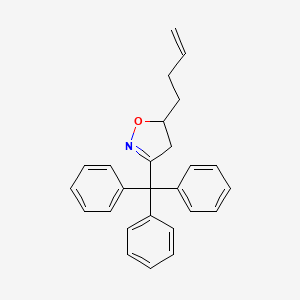
![2,2-Dichloro-N-[2-methyl-4-(2-methylpropyl)-1,3-oxazol-5-yl]acetamide](/img/structure/B12905392.png)
